4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine
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Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its uses or applications.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the reagents used, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes studying its toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or new reactions that it could undergo.
For a comprehensive analysis of a specific compound, you would need to consult scientific literature or databases. If the compound is novel or not well-studied, experimental research may be needed. Please consult with a chemist or a researcher in the field for more specific information.
properties
IUPAC Name |
4-(4-chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-15-11(8-17-2)7-13(16-9)18-12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVNSCZOQXPJJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=C(C=C2)Cl)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine |
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